molecular formula C18H22N2O5 B2984354 Ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859859-66-8

Ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No. B2984354
CAS RN: 859859-66-8
M. Wt: 346.383
InChI Key: VZAKAABPZFSIIY-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate, also known as EMCP, is a chemical compound that has been attracting attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate and related compounds have been a subject of interest in organic chemistry due to their potential in various synthetic and chemical reaction studies. For example, derivatives of ethyl piperazine-1-carboxylate have been synthesized and investigated for their chemical properties and reactions with secondary amines and aromatic aldehydes, showcasing the versatility of piperazine derivatives in organic synthesis (Vasileva et al., 2018). These studies contribute to the broader understanding of the chemical behavior and potential applications of piperazine-based compounds in medicinal chemistry and drug design.

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of piperazine derivatives. For instance, novel 1,2,4-triazole derivatives incorporating piperazine nuclei have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against various microorganisms, indicating the potential of piperazine derivatives as antimicrobial agents (Fandaklı et al., 2012). Similarly, microwave-assisted synthesis of hybrid molecules containing piperazine and cephalosporanic or penicillanic acid moieties has been explored, with some compounds exhibiting good to moderate antimicrobial activity (Başoğlu et al., 2013). These findings underscore the potential of piperazine derivatives in developing new antimicrobial agents.

Biological Activities and Pharmacological Evaluation

The exploration of biological activities and pharmacological evaluation of piperazine derivatives extends beyond antimicrobial properties. For example, substituted piperazine-ethyl-amide derivatives have been studied for their agonism potential on 5-HT1A receptors, a crucial target in neuropharmacology. These studies have demonstrated the conserved activity of ethyl and hexyl derivatives, highlighting the significance of the piperazine scaffold in modulating receptor activity (Dilly et al., 2011). Such research contributes to the development of novel therapeutic agents targeting central nervous system disorders.

Structural and Crystallographic Studies

Structural and crystallographic studies of piperazine derivatives have provided valuable insights into their molecular configurations and interactions. The crystal structure analysis of compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid has shed light on the conformation and spatial arrangement of piperazine rings, facilitating a deeper understanding of their chemical and biological properties (Faizi et al., 2016). Such studies are crucial for designing compounds with desired biological activities and physicochemical properties.

properties

IUPAC Name

ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-3-24-18(23)20-6-4-19(5-7-20)11-13-9-17(22)25-16-8-12(2)15(21)10-14(13)16/h8-10,21H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAKAABPZFSIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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